molecular formula C14H12N4 B12272224 N-(pyridin-2-ylmethyl)quinoxalin-2-amine

N-(pyridin-2-ylmethyl)quinoxalin-2-amine

Cat. No.: B12272224
M. Wt: 236.27 g/mol
InChI Key: IXYZGVZMTAICMU-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a pyridylmethylamine substituent at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)quinoxalin-2-amine

InChI

InChI=1S/C14H12N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-8,10H,9H2,(H,17,18)

InChI Key

IXYZGVZMTAICMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)quinoxalin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with quinoxaline derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired amine . Another method involves the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be adjusted to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production of this compound typically involves scalable and environmentally friendly techniques. One such method is the catalyst-free synthesis of N-pyridin-2-yl carbamates using N-hetaryl ureas and alcohols. This approach is suitable for producing a wide range of N-pyridin-2-yl derivatives with good to high yields .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and substituted quinoxalines with various functional groups.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)quinoxalin-2-amine involves its ability to form coordinate bonds with metal ions. This interaction can modulate the activity of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can enhance the concentration of nitric oxide (NO) at tumor sites, which has been shown to reverse cancer resistance to chemotherapy and promote cancer cell death .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituents on the quinoxaline core significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Structural Features Evidence Source
N-(Pyridin-2-ylmethyl)quinoxalin-2-amine Pyridin-2-ylmethyl at 2-position ~238.3* Pyridine ring enables H-bonding/π-stacking N/A
N-Ethyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (5a) Ethyl, phenylisoxazolylmethoxy at 3-position ~362.4 Isoxazole enhances rigidity and lipophilicity
3-Chloro-N-(4-chlorophenyl)-N-(prop-2-ynyl)quinoxalin-2-amine (3c) Cl at 3-position, propargyl, 4-Cl-phenyl 328.2 Chlorine atoms increase electronegativity
N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine Phosphanyl groups, pyridylimino 580.6 Bulky phosphanyl groups affect steric bulk

*Calculated based on formula C₁₄H₁₂N₄.

Key Observations :

  • Pyridyl vs.
  • Chlorine Substitution : Compound 3c exhibits higher lipophilicity (Cl substituents) compared to the pyridylmethyl analog, which may influence membrane permeability.
Physicochemical Properties
  • Crystallinity : The phosphanyl compound in forms a 3D framework via C–H⋯N interactions, while chlorinated derivatives () lack reported crystal data. Pyridylmethyl groups likely promote similar intermolecular interactions.
  • Solubility : The pyridyl group’s polarity may enhance aqueous solubility relative to hydrophobic phenylisoxazole (5a, ) or chlorinated (3c, ) analogs.

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